molecular formula C16H16ClNO2 B14575049 {5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone CAS No. 61554-37-8

{5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone

Cat. No.: B14575049
CAS No.: 61554-37-8
M. Wt: 289.75 g/mol
InChI Key: YVJSBCOFACKQNM-UHFFFAOYSA-N
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Description

{5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone is a chemical compound with the molecular formula C15H16ClNO2. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a methoxyethylamino group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of {5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with 2-methoxyethylamine, followed by reduction and subsequent acylation with benzoyl chloride. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of {5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyethylamino groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound can inhibit or activate certain enzymes, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

When compared to similar compounds, {5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone stands out due to its unique combination of functional groups. Similar compounds include:

    2-Methylamino-5-chlorobenzophenone: Differing by the presence of a methylamino group instead of a methoxyethylamino group.

    5-Chloro-2-(methylamino)benzophenone: Similar structure but lacks the methoxyethyl group.

    2-Amino-5-chlorobenzophenone: Contains an amino group instead of a methoxyethylamino group.

These structural differences contribute to variations in their chemical reactivity and biological activities, making this compound a unique compound in its class.

Properties

CAS No.

61554-37-8

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

[5-chloro-2-(2-methoxyethylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C16H16ClNO2/c1-20-10-9-18-15-8-7-13(17)11-14(15)16(19)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3

InChI Key

YVJSBCOFACKQNM-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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